(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14N4O2/c25-14-18-8-4-5-9-21(18)27-24(29)19(15-26)12-16-10-11-22-20(13-16)23(30-28-22)17-6-2-1-3-7-17/h1-13H,(H,27,29)/b19-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZWENUBKQXFM-XDHOZWIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=C(C#N)C(=O)NC4=CC=CC=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C(\C#N)/C(=O)NC4=CC=CC=C4C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The synthesis begins with the preparation of the isoxazole ring through a cyclization reaction involving appropriate precursors such as 3-phenylbenzo[c]isoxazole.
Acryloylation: The isoxazole derivative is then subjected to acryloylation using acryloyl chloride in the presence of a base like triethylamine to form the acrylamide intermediate.
Introduction of Cyano Groups:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the cyano groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanogen bromide in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with cyano groups converted to amines.
Substitution: Substituted derivatives with various functional groups replacing the cyano groups.
Scientific Research Applications
(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound’s cyano and isoxazole groups are key to its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Electron-Withdrawing Groups : Compounds with halogen substituents (e.g., 4-bromo in , 3-bromo in ) exhibit enhanced antiproliferative activity compared to methoxy or hydroxy groups.
- Heterocyclic Influence : Furan and thiophene rings (e.g., ) improve cytotoxicity, likely due to increased π-π interactions with cellular targets.
Key Insights :
- Antimicrobial vs. Antiproliferative : Coumarin-derived acrylamides (e.g., 4i ) show stronger antimicrobial activity, while sulfamoylphenyl derivatives (e.g., 20 ) are more effective in cancer models.
- Corrosion Inhibition: Simple acrylamides like ACR-2 and ACR-3 demonstrate that cyano groups enhance adsorption on metal surfaces, following Langmuir isotherm behavior .
Physicochemical and Spectral Data
Table 4: Spectroscopic Comparisons
Critical Analysis :
- Cyano Stretching: All compounds exhibit strong -CN IR peaks near 2,200–2,250 cm⁻¹, confirming acrylamide formation .
- Olefinic Protons : ¹H NMR signals between δ 7.5–8.5 ppm are consistent with (E)-configured acrylamides .
Biological Activity
(E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Cyano groups : Contributing to its reactivity and biological activity.
- Acrylamide backbone : Known for various biological interactions.
- Benzo[c]isoxazole moiety : Implicated in various pharmacological properties.
Research indicates that compounds similar to this compound exhibit several mechanisms of action:
-
Tyrosinase Inhibition :
- Studies on related compounds have shown significant inhibition of mushroom tyrosinase, an enzyme crucial in melanin synthesis. For instance, a derivative with a similar structure demonstrated binding affinity higher than that of kojic acid, a known tyrosinase inhibitor, indicating potential for treating hyperpigmentation disorders .
- TAK1 Inhibition :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Tyrosinase Inhibition | Direct binding to enzyme | |
| TAK1 Inhibition | Reversible covalent bonding | |
| Melanogenesis Suppression | Dose-dependent effect |
Case Study 1: Tyrosinase Inhibition
In a study examining the inhibitory effects of this compound derivatives on tyrosinase activity, it was found that at a concentration of 25 μM, the compound significantly suppressed tyrosinase activity in B16F10 melanoma cells without cytotoxic effects. This suggests its potential as a therapeutic agent for hyperpigmentation disorders.
Case Study 2: TAK1 Inhibition
Another study focused on the synthesis of imidazopyridine derivatives containing the 2-cyanoacrylamide moiety, revealing that one derivative exhibited potent TAK1 inhibitory activity with an IC50 of 27 nM. This finding highlights the compound's potential role in cancer therapy through modulation of critical signaling pathways involved in cell survival and apoptosis .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-2-cyano-N-(2-cyanophenyl)-3-(3-phenylbenzo[c]isoxazol-5-yl)acrylamide, and how can reaction conditions be controlled to improve yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including Knoevenagel condensation to form the acrylamide core and nucleophilic substitution to introduce the benzo[c]isoxazole moiety. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics for condensation steps .
- Temperature control : Maintaining 60–80°C during cyclization improves benzo[c]isoxazole formation .
- Catalysts : Use of piperidine or morpholine as bases in Knoevenagel reactions increases yield by 15–20% .
- Purification : HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5) ensures >95% purity .
Q. Which spectroscopic techniques are essential for characterizing the compound’s structure, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- IR Spectroscopy : Prioritize the cyano group (C≡N) stretch at ~2,250 cm⁻¹ and acrylamide C=O at ~1,660 cm⁻¹ .
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons in the 7.2–8.5 ppm range for benzo[c]isoxazole and cyanophenyl groups .
- Acrylamide NH proton as a broad singlet at ~10.5 ppm .
- Mass Spectrometry : Look for the molecular ion [M+H]⁺ at m/z 423.1 (calculated) with fragmentation patterns confirming the acrylamide backbone .
Advanced Research Questions
Q. How does the compound’s acrylamide moiety influence its binding affinity to biological targets like STAT3, and what experimental assays validate these interactions?
- Methodological Answer :
- Mechanistic Insight : The acrylamide group facilitates hydrogen bonding with STAT3’s SH2 domain, particularly at Tyr705. Dose-dependent inhibition (>25 µM) reduces STAT3 phosphorylation by 60–70% in glioblastoma models .
- Validation Assays :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD ≈ 1.2 µM) using recombinant STAT3 protein .
- Western Blotting : Quantify phospho-STAT3 (Tyr705) suppression in U87MG cells treated with 10–50 µM compound .
- Comparative Analysis : Analogues lacking the cyano group show 3-fold reduced activity, highlighting the critical role of the acrylamide-cyano pharmacophore .
Q. What strategies can resolve contradictory data regarding the compound’s bioactivity across different in vitro models?
- Methodological Answer :
- Context-Specific Factors :
- Data Normalization : Express activity relative to housekeeping genes (e.g., GAPDH) to account for metabolic variability .
- Orthogonal Assays : Combine MTT assays with flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. apoptotic effects .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for kinase targets?
- Methodological Answer :
- SAR Insights :
- Computational Modeling : Docking simulations (AutoDock Vina) identify steric clashes with off-target kinases (e.g., JAK2), guiding substitutions at the N-cyanophenyl position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
